molecular formula C11H14N2O4S B5133267 methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate

methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate

Cat. No. B5133267
M. Wt: 270.31 g/mol
InChI Key: HNGSIZDGZXVKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "MDTA" and is known for its unique properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

MDTA works by inhibiting the activity of certain enzymes in the body, such as proteases and esterases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
MDTA has been shown to have a variety of biochemical and physiological effects on cells and tissues. For example, MDTA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. MDTA has also been shown to modulate the activity of certain neurotransmitters in the brain, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MDTA has several advantages as a research tool, including its high purity, stability, and ease of synthesis. However, MDTA also has some limitations, including its relatively high cost and the need for specialized equipment to handle the compound safely.

Future Directions

There are several potential future directions for research involving MDTA. One area of interest is the development of new fluorescent probes and imaging agents based on MDTA. Additionally, researchers are exploring the potential use of MDTA as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. Finally, there is ongoing research into the mechanism of action of MDTA and its effects on cellular processes, which could lead to new insights into the fundamental biology of cells and tissues.
In conclusion, MDTA is a valuable tool for scientific research with a wide range of potential applications. Its unique properties make it a valuable building block for the synthesis of complex molecules, and its effects on cellular processes make it a potential candidate for the development of new therapeutic agents. Ongoing research into the mechanism of action of MDTA and its effects on cells and tissues will continue to shed light on its potential applications in the future.

Synthesis Methods

The synthesis of MDTA involves several steps, including the reaction of 2-acetylthiophene with ethyl chloroformate, followed by the reaction with methylamine. The resulting product is then treated with acetic anhydride to yield MDTA. This synthesis method has been optimized over the years to increase yield and purity.

Scientific Research Applications

MDTA has been used extensively in scientific research for various applications. One of the most common uses of MDTA is in the synthesis of fluorescent dyes and probes for imaging studies. MDTA is also used as a building block for the synthesis of other complex molecules.

properties

IUPAC Name

methyl 3-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)16)13-7(14)4-8(15)17-3/h4H2,1-3H3,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGSIZDGZXVKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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